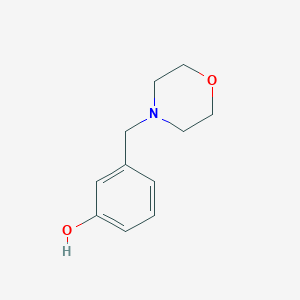
3-(4-Morpholinylmethyl)phenol
Descripción general
Descripción
“3-(4-Morpholinylmethyl)phenol” is a chemical compound . It is used in the synthesis of 6-((2-(2-chloroacetamido)ethyl)(methyl)amino)-9-(3-(morpholinomethyl)phenyl)-3H-xanthen-3-iminium (CDy5), a fluorescent chemical probe utilized in imaging neural stem/progenitor cells (NSPCs) .
Synthesis Analysis
The compound can be synthesized using a Grignard reagent . It can also be prepared by direct oxidation using compressed air .Molecular Structure Analysis
The molecular structure of “3-(4-Morpholinylmethyl)phenol” is represented by the linear formula: C6H4CH2NOC4H8 . The molecular weight is 280.44 .Chemical Reactions Analysis
“3-(4-Morpholinylmethyl)phenol” is a Grignard reagent and can be used in Grignard reactions . It can be used as a reagent in the synthesis of CDy5 .Physical And Chemical Properties Analysis
The compound has a concentration of 0.25 M in THF, a boiling point of 65 °C (lit.), and a density of 0.926 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Synthesis of Fluorescent Probes for Neural Stem/Progenitor Cells
3-(4-Morpholinylmethyl)phenol: is used as a Grignard reagent in the synthesis of fluorescent chemical probes. These probes, such as 6-((2-(2-chloroacetamido)ethyl)(methyl)amino)-9-(3-(morpholinomethyl)phenyl)-3H-xanthen-3-iminium (CDy5) , are crucial for imaging neural stem/progenitor cells (NSPCs). This application is vital for understanding the behavior and development of NSPCs in neuroscientific research .
Direct Oxidation to Prepare Phenolic Compounds
This compound serves as a starting material for the preparation of phenolic compounds through direct oxidation using compressed air. The process is significant in the field of organic chemistry, where phenolic compounds are essential for various synthetic pathways .
Grignard Reactions
As a Grignard reagent, 3-(4-Morpholinylmethyl)phenol is involved in Grignard reactions, which are fundamental for forming carbon-carbon bonds. This application is a cornerstone in the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Catalyst in Demethylation Reactions
The compound can be used in conjunction with catalysts like hydrogen bromide and boron tribromide for demethylation reactions. These reactions are crucial for the synthesis of m-aryloxy phenols , which have various applications in medicinal chemistry and material science .
Synthesis of Biochemical Compounds
It is also used in the synthesis of biochemical compounds that have potential therapeutic applications. For instance, derivatives of 3-(4-Morpholinylmethyl)phenol could be used in drug discovery and development processes .
Material Science Applications
In material science, this compound can be utilized to create novel materials with specific properties, such as enhanced conductivity or biocompatibility. This is particularly relevant in the development of new types of polymers or coatings .
Safety And Hazards
Propiedades
IUPAC Name |
3-(morpholin-4-ylmethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-11-3-1-2-10(8-11)9-12-4-6-14-7-5-12/h1-3,8,13H,4-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHXWMIFIZMHKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80534116 | |
| Record name | 3-[(Morpholin-4-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80534116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Morpholinylmethyl)phenol | |
CAS RN |
87476-73-1 | |
| Record name | 3-[(Morpholin-4-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80534116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

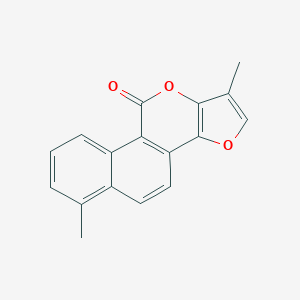
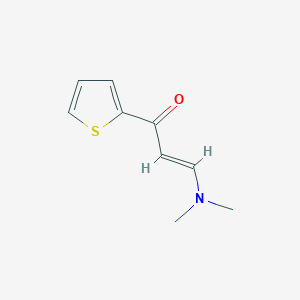

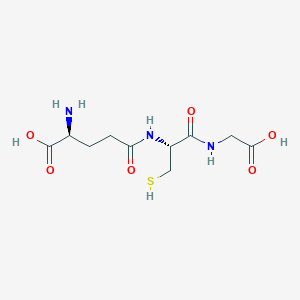

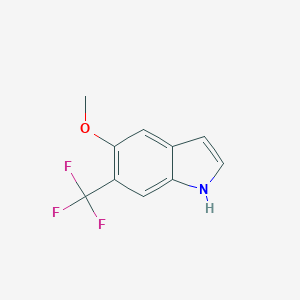

![5,6-Dichlorobenzo[c][1,2,5]thiadiazole](/img/structure/B177315.png)
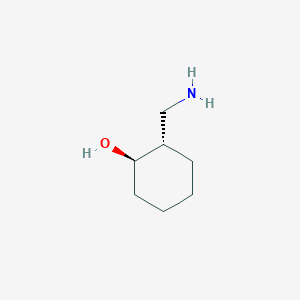
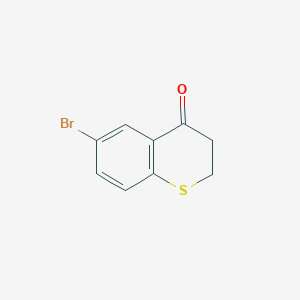
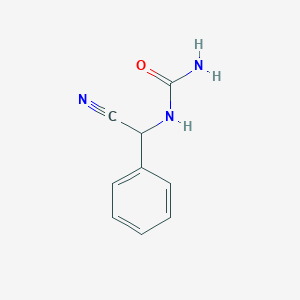

![9-Methoxy-5,6,11-trimethylpyrido[4,3-b]carbazole](/img/structure/B177326.png)
